![molecular formula C11H10N4O2S B2435326 N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide CAS No. 331829-79-9](/img/structure/B2435326.png)
N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide
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Description
N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide, commonly known as PTEN inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various biomedical fields.
Scientific Research Applications
Tautomerism and Divalent N(I) Character
N-(Pyridin-2-yl)thiazol-2-amine, a component structurally similar to N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide, exhibits dynamic tautomerism and divalent N(I) character. This study reveals its versatility in various therapeutically important species, highlighting the competitive isomeric structures and electron distribution details within these compounds (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial and Antitumor Studies
Zinc(II) complexes with pyridine thiazole derivatives, including structures related to N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide, demonstrate significant antimicrobial and antitumor activities. These studies suggest potential in developing new bioactive materials with novel properties for pharmaceutical applications (Xun-Zhong et al., 2020).
Antimalarial Activity
Thiazole derivatives related to N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide exhibit notable antimalarial activity, as evidenced in studies evaluating their inhibitory potential against Plasmodium falciparum. This research underscores the potential of these compounds in antimalarial drug development (Makam, Thakur, & Kannan, 2014).
Oxidative C–H Functionalization
Research on N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which are structurally related to N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide, explores their synthesis via oxidative C–S bond formation. This method, featuring a metal-free approach, broadens the scope for creating biologically potent molecules (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-5-6-18-11)14-7-8-3-1-2-4-12-8/h1-6H,7H2,(H,14,16)(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZRXKKMKRSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)-N'-(1,3-thiazol-2-yl)ethanediamide |
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